molecular formula C21H23N3O3 B2769469 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide CAS No. 877631-94-2

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B2769469
CAS No.: 877631-94-2
M. Wt: 365.433
InChI Key: FIRRWQARXZEONN-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry and neuroscience research, designed by integrating multiple pharmacophoric elements. Its structure combines a phenylpiperazine moiety, a well-known scaffold in the development of ligands for central nervous system (CNS) targets, with a furan-2-carboxamide group . The phenylpiperazine unit, particularly the 4-phenylpiperazine group, is a classic feature in many high-affinity ligands for serotonin (5-HT) and dopamine receptors, which are critical G-protein coupled receptors (GPCRs) implicated in various neurological and psychiatric disorders . The furan ring, an electron-rich heterocycle, is frequently employed in drug design for its ability to engage in hydrogen bonding and modify the pharmacokinetic properties of lead compounds, potentially enhancing solubility and bioavailability . This compound is representative of a rational molecular hybridization strategy, aiming to create novel chemical tools for probing complex receptor interactions . Researchers may find it valuable for initial target identification, binding affinity studies, and functional assays at monoaminergic receptors. Its structural features suggest potential as a precursor for the development of selective receptor ligands. As with all investigational compounds, thorough profiling is essential. Please be advised: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all applicable institutional and governmental safety regulations.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-21(20-9-5-15-27-20)22-16-18(19-8-4-14-26-19)24-12-10-23(11-13-24)17-6-2-1-3-7-17/h1-9,14-15,18H,10-13,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRRWQARXZEONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is an organic compound characterized by its unique structural features, including a furan ring and a phenylpiperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities. However, comprehensive data on its biological activity remains limited.

Structural Characteristics

The compound's molecular formula is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, and it exhibits a complex structure that combines various functional groups. The presence of both furan and phenylpiperazine groups suggests potential interactions with multiple biological targets, which may contribute to its pharmacological properties .

Biological Activity Overview

Currently, there is no well-documented mechanism of action for this compound specifically. However, related compounds with similar structural motifs have been studied for various biological activities, providing some insight into the potential effects of this compound:

  • Anticancer Activity : Compounds that incorporate furan and piperazine structures have been reported to exhibit anticancer properties. For instance, derivatives of phenylpiperazine have shown significant cytotoxicity against several cancer cell lines, indicating that this compound may also possess similar properties .
  • Antifungal Properties : Some derivatives containing furan rings have demonstrated antifungal activities, suggesting that this compound might also be evaluated for such effects .
  • Neuropharmacological Effects : Given the presence of the phenylpiperazine moiety, which is commonly associated with serotonin receptor activity, there is potential for this compound to interact with neuropharmacological pathways .

Table 1: Related Compounds and Their Biological Activities

Compound NameStructureBiological ActivityIC50 (μM)
4-Ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamideStructureAntifungal, anticancer50
N-[2-(Furan-2-carboxamido)-4-(phenylpiperazin)]benzamideStructureAnticancer activity30
3-Arylaminobenzofuran DerivativesStructureAntiproliferative effects against cancer cells20

Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50%.

Research Insights

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For example, derivatives with modifications in the piperazine ring or substitutions on the furan moiety have shown varying degrees of anticancer activity against cell lines such as MCF7 and A549 .

In one study, related compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.01 μM to 49.85 μM across different cancer cell lines . This suggests that structural modifications can enhance biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

The compound shares structural similarities with several derivatives, differing primarily in substituents on the piperazine ring, the carboxamide linker, or additional functional groups (Table 1). Key analogs include:

Compound Name Substituents/R-Groups Key Features
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide Cyclohexanecarboxamide replacing furan-2-carboxamide Increased lipophilicity; potential CNS penetration
N-[2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl]benzothiazole-2-carboxamide 4-Methoxyphenyl on piperazine; benzothiazole-2-carboxamide Enhanced π-π interactions; possible antiviral activity
ML188 (SARS-CoV 3CLpro inhibitor) Pyridin-3-yl and tert-butyl groups Non-covalent protease inhibition; 85–90% inhibition at 10–50 µM
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide 2,3-Dichlorophenyl on piperazine; 5-iodobenzofuran High melting point (265–266°C); halogen-enhanced receptor binding

Table 1 : Structural analogs of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Melting Points : Halogenated derivatives (e.g., 5-iodobenzofuran) exhibit higher melting points (265–266°C) due to enhanced crystal lattice stability .
  • Solubility : Introduction of polar groups (e.g., morpholin-4-yl in BA75358 ) improves aqueous solubility, whereas lipophilic substituents (e.g., cyclohexane in BE67237 ) favor membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the ethyl-linked furan-phenylpiperazine backbone in this compound?

  • Methodology : Multi-step synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and ethylenediamine intermediates. For example, carbodiimide-mediated coupling (e.g., DCC/HOBt) is used to form the carboxamide bond . Optimizing reaction conditions (e.g., anhydrous solvents, controlled pH) improves yields of the tertiary amine center. Purification via column chromatography or recrystallization (e.g., from MeOH or EtOAC) is critical for isolating the target compound .
  • Key Challenges : Steric hindrance at the ethyl bridge and competing side reactions (e.g., over-alkylation) require precise stoichiometry and temperature control.

Q. How can researchers characterize the compound’s purity and structural conformation using spectroscopic methods?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.2–7.4 ppm), piperazine N–CH₂ groups (δ 2.4–3.1 ppm), and amide NH (δ 8.1–8.5 ppm). Coupling constants (e.g., J = 5.6 Hz for piperazine CH₂ groups) confirm stereochemistry .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
  • Melting Point Analysis : Compare observed values (e.g., 214–265°C for HCl salts) with literature to assess crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between structural analogs?

  • Case Study : Analogous compounds with trifluoromethyl or iodobenzofuran substituents show divergent acetylcholinesterase (AChE) inhibition. For example, trifluoromethyl groups enhance lipophilicity and AChE binding, while bulky substituents (e.g., iodine) reduce activity due to steric clashes .
  • Methodology : Perform comparative SAR studies using in vitro enzyme assays (e.g., Ellman’s method) and molecular docking (e.g., AutoDock Vina) to map binding interactions. Validate with X-ray crystallography of protein-ligand complexes .

Q. What computational approaches predict the compound’s binding affinity to neurological targets like serotonin or dopamine receptors?

  • Protocol :

Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor dynamics over 100-ns trajectories.

Free Energy Perturbation (FEP) : Calculate ΔG binding for piperazine and furan moieties to identify critical residues (e.g., Tyr95 in 5-HT₂A) .

Pharmacophore Modeling : Map electrostatic and hydrophobic features aligned with receptor active sites (e.g., using Schrödinger’s Phase) .

Q. How can crystallographic data resolve ambiguities in the compound’s three-dimensional conformation?

  • Strategy : Grow single crystals via slow evaporation (e.g., from DMSO/hexane). Use SHELXL for structure refinement, focusing on dihedral angles between furan and phenylpiperazine planes. For example, deviations >10° from coplanarity may indicate torsional strain .
  • Validation : Compare experimental bond lengths (e.g., C–O in furan: 1.34 Å) with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

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